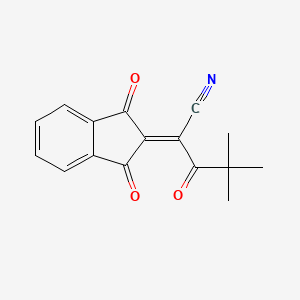

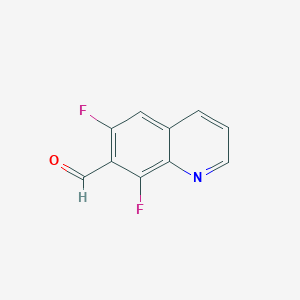

2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various diastereomeric 1,2,4-thiadiazole-5-carbonitriles depends on the reaction of N-imidoylthioureas with 2-(1,3-dioxoindan-2-ylidene)malononitrile . The reaction of N-imidoylthioureas with 2-(1,3-dioxoindan-2-ylidene)malononitrile furnished indeno[1,2-d][1,3]thiazepines in 70-85% yields .Molecular Structure Analysis

The molecular structure of “2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile” can be analyzed using various chemistry software . The molecule contains a central folded ring system of two cis-fused 5-membered heterocyclic rings .Chemical Reactions Analysis

The reaction of N-imidoylthioureas with 2-(1,3-dioxoindan-2-ylidene)malononitrile led to the formation of 1,3,5-thiadiazepines . The mechanism of the products’ formation is discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, melting point, boiling point, and molecular formula .Aplicaciones Científicas De Investigación

Photoremovable Protecting Groups

The compound's derivatives, 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, have been identified as photoremovable protecting groups. These esters react with an excess of hydrogen atom or electron donors to release corresponding acids, alongside indan-1-one and indan-1,3-dione as by-products. Such mechanisms are beneficial in applications where higher concentrations of hydrogen/electron donors are feasible, offering a controlled and reversible method for protecting sensitive functional groups during chemical reactions (Literák et al., 2008).

Multistep Chemical Reactions

In a multistep chemical process, the compound reacts with N-arylisoindolines to form complex derivatives. This reaction showcases the compound's versatility in synthetic chemistry, offering a pathway to synthesize unique molecular structures with potential applications in various fields, including material science and pharmacology (Döpp et al., 2006).

Nucleophilic Intramolecular Cyclization

The compound is used in the nucleophilic intramolecular cyclization of specific butanenitriles. This process is a testament to the compound's reactivity and potential as a building block in the synthesis of complex organic molecules, possibly leading to applications in drug development and materials science (Aksenov et al., 2022).

Dye-Sensitized Solar Cells

Derivatives of the compound have been utilized in co-sensitization processes to enhance the photoelectric conversion efficiency of dye-sensitized solar cells. This application highlights the compound's potential in the field of renewable energy, particularly in improving the efficiency of solar energy harvesting technologies (Wu et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,3-dioxoinden-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-16(2,3)15(20)11(8-17)12-13(18)9-6-4-5-7-10(9)14(12)19/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEFXGGXUWVDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=C1C(=O)C2=CC=CC=C2C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)

![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)

![N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2474971.png)